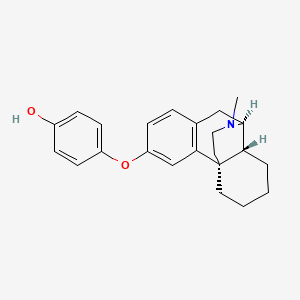

3-(4-Hydroxyphenoxy)-17-methylmorphinan

Description

Historical Context of Morphinan (B1239233) Alkaloids in Medicinal Chemistry

The field of alkaloid chemistry began in earnest with the isolation of morphine from opium by the German apothecary Friedrich Wilhelm Adam Sertürner in 1804. oup.comnih.govnih.gov Opium, the dried latex from the seed capsule of the poppy plant (Papaver somniferum), had been used for centuries for pain relief, but Sertürner's discovery marked the beginning of a new era where active chemical principles could be studied in their pure form. oup.comnih.govresearchgate.netresearchgate.net This pivotal moment established morphine as a primary agent for managing severe pain and laid the groundwork for the field of medicinal chemistry.

For over a century, research focused on derivatives of morphine and other alkaloids isolated from opium. A significant advancement came from the work of Hungarian pharmacist János Kabay, who developed a process in the 1930s to extract morphine directly from dried poppy straw, a previously discarded agricultural byproduct. oup.comnih.govnih.gov This innovation made the production of morphine more efficient and widespread. oup.com Throughout the 20th century and into the present day, the central goal of morphinan research has been to dissociate the powerful analgesic effects of these compounds from their significant side effects and high potential for addiction. nih.govnih.gov This enduring quest has fueled continuous chemical innovation and biological investigation, leading to the synthesis of countless semi-synthetic and fully synthetic derivatives.

Chemical Diversity and Biological Relevance of the Morphinan Scaffold

The morphinan skeleton is a chemically versatile and privileged scaffold in drug discovery. This rigid, polycyclic structure has been systematically modified at nearly every possible position, leading to a vast diversity of compounds with a wide spectrum of biological activities. These modifications influence how the molecules interact with biological targets, primarily the μ (mu), δ (delta), and κ (kappa) opioid receptors, which are G-protein-coupled receptors involved in pain modulation and other physiological processes.

Early structural modifications focused on the functional groups of morphine, such as the phenolic hydroxyl group at position 3 and the alcoholic hydroxyl at position 6. oup.com For instance, methylation of the 3-hydroxyl group yields codeine, while acetylation of both hydroxyls produces heroin. These seemingly minor changes result in significant differences in potency and pharmacokinetic profiles. Further research has explored modifications to nearly every part of the molecule, including:

The N-substituent (position 17): The nature of the substituent on the nitrogen atom is a critical determinant of activity. Small alkyl groups like methyl often result in potent agonism at the μ-opioid receptor, whereas larger groups like allyl or cyclopropylmethyl can confer antagonistic properties.

The C-ring (positions 6, 7, 8): Oxidation of the 6-hydroxyl group and reduction of the 7-8 double bond led to clinically important opioids such as hydromorphone and oxymorphone. oup.com

The Phenolic A-ring: The 3-hydroxyl group is a key site for interaction with opioid receptors, and modifications here can drastically alter a compound's profile.

Introduction of new rings: The Diels-Alder reaction using thebaine as a starting material has been used to create highly rigid 6,14-ethenomorphinans, a class that includes potent compounds like buprenorphine. oup.com

This chemical diversity allows for the fine-tuning of pharmacological properties, leading to the development of receptor-selective agonists, antagonists, and, more recently, "biased agonists" that preferentially activate certain intracellular signaling pathways over others. The ultimate goal is to create safer therapeutics by separating desired effects (analgesia) from undesired ones.

Table 1: Examples of Morphinan Derivatives and Their Biological Relevance This interactive table showcases the chemical diversity of the morphinan scaffold.

| Compound Name | Key Structural Features | Primary Biological Relevance |

|---|---|---|

| Morphine | 3-OH, 6-OH, N-CH₃ | μ-opioid receptor agonist, potent analgesic. oup.com |

| Codeine | 3-OCH₃, 6-OH, N-CH₃ | μ-opioid receptor agonist, analgesic, antitussive. oup.com |

| Levorphanol | 3-OH, N-CH₃ (no 4,5-epoxy ether) | Potent μ-opioid receptor agonist. nih.gov |

| Naloxone | 6-one, 14-OH, N-allyl | Opioid receptor antagonist, used to reverse opioid overdose. |

| Nalfurafine | Complex N-substituent | Selective κ-opioid receptor agonist, used as an antipruritic. |

| Buprenorphine | 6,14-etheno, 14-OH, N-cyclopropylmethyl | Partial μ-opioid agonist and κ-opioid antagonist. |

Rationale for Research into Novel Morphinan Derivatives, with Focus on 3-(4-Hydroxyphenoxy)-17-methylmorphinan

While specific research findings on this compound are not widely available in published literature, the rationale for its synthesis and investigation can be inferred from established principles of medicinal chemistry and structure-activity relationships (SAR) within the morphinan class. The structure represents a logical combination of modifications aimed at exploring new pharmacological space.

The primary motivation for designing novel derivatives like this compound is the ongoing effort to develop analgesics with improved therapeutic profiles. nih.gov The design of this specific compound appears to probe the effects of a significant modification at the 3-position while retaining a classic feature at the 17-position.

Modification at the 3-Position: The phenolic hydroxyl group at position 3 of the morphinan A-ring is a crucial pharmacophore for opioid receptor binding. Replacing this hydroxyl group with a 4-hydroxyphenoxy ether introduces a larger, more complex substituent. This modification would be expected to alter the compound's interaction with the receptor in several ways. The ether linkage changes the electronic properties and lipophilicity, which can affect blood-brain barrier penetration and receptor affinity. Furthermore, the additional hydroxyl group on the appended phenyl ring provides a new potential hydrogen bond donor/acceptor site, which could influence binding affinity and selectivity for different opioid receptor subtypes (μ, δ, or κ).

Structure

3D Structure

Properties

Molecular Formula |

C23H27NO2 |

|---|---|

Molecular Weight |

349.5 g/mol |

IUPAC Name |

4-[[(1S,9S,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]phenol |

InChI |

InChI=1S/C23H27NO2/c1-24-13-12-23-11-3-2-4-20(23)22(24)14-16-5-8-19(15-21(16)23)26-18-9-6-17(25)7-10-18/h5-10,15,20,22,25H,2-4,11-14H2,1H3/t20-,22-,23-/m0/s1 |

InChI Key |

AYBKLSNGMJWPLR-PMVMPFDFSA-N |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@H]2[C@@H]1CC4=C3C=C(C=C4)OC5=CC=C(C=C5)O |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5=CC=C(C=C5)O |

Synonyms |

3-(4-hydroxy)phenoxy-N-methylmorphinan 3-(4-hydroxy)phenoxy-N-methylmorphinan hydrochloride 3-(para-hydroxy)phenoxy-N-methylmorphinan 3-HPMM |

Origin of Product |

United States |

Receptor Level Pharmacological Characterization of 3 4 Hydroxyphenoxy 17 Methylmorphinan and Its Analogues

Opioid Receptor Subtype Binding Affinity and Selectivity

The interaction of 3-(4-Hydroxyphenoxy)-17-methylmorphinan with the primary opioid receptor subtypes—mu (µ-OR), delta (δ-OR), kappa (κ-OR), and the nociceptin/orphanin FQ peptide (NOP) receptor—has been a subject of scientific investigation to determine its binding profile.

Mu (µ-OR) Opioid Receptor Interactions

Research into the binding affinity of this compound at the µ-opioid receptor is a critical area of study. The µ-OR is the primary target for many well-known opioid analgesics. The affinity of a compound for this receptor is typically quantified by its inhibition constant (Ki), with lower values indicating a stronger binding affinity. While specific Ki values for this compound are not extensively documented in publicly available literature, the structure-activity relationships of related morphinan (B1239233) compounds suggest that modifications at the 3-position can significantly influence µ-OR affinity. For instance, the presence and nature of a substituent at this position are known to be determinants of receptor interaction and pharmacological activity.

Kappa (κ-OR) Opioid Receptor Interactions

The κ-opioid receptor is the third major classical opioid receptor, and its activation can lead to analgesia, but also to dysphoria and other distinct effects compared to µ-OR agonists. Characterizing the interaction of this compound with the κ-OR is crucial for a complete understanding of its pharmacological profile. Specific binding data for this compound at the κ-OR remain to be fully elucidated in published research. The selectivity of a ligand for the κ-OR over other opioid receptors is a key factor in its potential clinical utility and side-effect profile.

Nociceptin/Orphanin FQ Peptide (NOP) Receptor Interactions

The NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is a non-classical member of the opioid receptor family. It is involved in a variety of physiological processes, including pain modulation. The affinity of this compound for the NOP receptor has not been specifically reported. Investigation into this interaction would be valuable to determine if the compound possesses a broader spectrum of activity beyond the classical opioid receptors.

Functional Opioid Receptor Signaling Pathways

Beyond receptor binding, the functional activity of a compound—whether it acts as an agonist, antagonist, or partial agonist—is critical. This is often assessed by measuring the compound's effect on intracellular signaling cascades that are initiated upon receptor activation.

G-Protein Coupled Signaling Modulation (e.g., Adenylyl Cyclase Inhibition)

Opioid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they typically couple to inhibitory G-proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

The effect of this compound on G-protein signaling, often measured using techniques like the [³⁵S]GTPγS binding assay, has not been detailed in available scientific reports. Such functional assays are necessary to determine the efficacy of the compound at each opioid receptor subtype and to characterize its downstream signaling effects, including the modulation of adenylyl cyclase activity. Without this data, the functional consequences of its receptor binding remain speculative.

β-Arrestin Recruitment and Receptor Internalization

In the context of G protein-coupled receptors (GPCRs), such as opioid receptors, ligand binding triggers not only the primary signaling cascade (often involving G proteins) but also a process of desensitization and internalization. This process is heavily mediated by β-arrestin proteins (β-arrestin 1 and β-arrestin 2). nih.gov Upon agonist activation, the GPCR becomes phosphorylated, which increases its affinity for β-arrestins. nih.gov The recruitment of β-arrestin to the receptor sterically hinders further G protein coupling, effectively desensitizing the receptor. nih.govnih.gov

Following recruitment, β-arrestins act as scaffold proteins to facilitate the internalization of the receptor from the cell surface, typically via clathrin-mediated endocytosis. nih.gov This internalization can lead to different cellular fates for the receptor: it can be dephosphorylated and recycled back to the cell membrane (resensitization) or targeted for degradation (down-regulation). The specific agonist that occupies the receptor can influence which β-arrestin isoform is recruited and the subsequent trafficking pattern of the receptor. nih.gov

Biased Agonism and Ligand-Directed Signaling Properties

The concept of biased agonism, or functional selectivity, describes the ability of different ligands acting on the same receptor to stabilize distinct receptor conformations. nih.gov This, in turn, can lead to the preferential activation of one intracellular signaling pathway over another. For GPCRs, the two major pathways are the G protein-mediated pathway and the β-arrestin-mediated pathway.

A "biased agonist" will selectively engage one of these pathways. For example, a G protein-biased agonist at the mu-opioid receptor would primarily activate the G protein signaling cascade, which is associated with analgesia, while having a reduced ability to recruit β-arrestin. nih.gov Conversely, a β-arrestin-biased agonist would preferentially engage the β-arrestin pathway. This property of ligand-directed signaling is of significant interest in drug discovery, as it offers the potential to design molecules that maximize therapeutic effects while minimizing unwanted side effects associated with a specific signaling cascade. nih.gov

Interactions with Non-Opioid Receptors and Ion Channels

Other Neurotransmitter System Modulations (e.g., Dopaminergic System)

Compounds acting within the central nervous system can often influence multiple neurotransmitter systems. The dopaminergic system, which involves the neurotransmitter dopamine (B1211576), plays a critical role in motor control, motivation, reward, and cognition. wikipedia.orgrevvity.com Dopamine exerts its effects through a family of dopamine receptors (D1-D5). wikipedia.org The interplay between the opioid and dopaminergic systems is well-established. Some centrally acting drugs can modulate the release of dopamine or interact directly with dopamine receptors. nih.gov Such interactions can influence the therapeutic effects and side-effect profile of a compound. The precursor to dopamine, L-3,4-dihydroxyphenylalanine (L-DOPA), is itself considered a potential neurotransmitter candidate. nih.gov

Structure Activity Relationships Sar Governing the Activity of 3 4 Hydroxyphenoxy 17 Methylmorphinan

Impact of the 3-Phenoxy Substitution on Pharmacological Profile

The substitution at the C3 position of the morphinan's aromatic A-ring is a critical determinant of opioid receptor affinity and activity. In classic morphinans like morphine, the phenolic 3-hydroxyl group is considered a cornerstone for high-affinity binding to the μ-opioid receptor (MOR) mdpi.com. This hydroxyl group is believed to engage in crucial hydrogen bonding interactions within the receptor's binding pocket nih.gov.

The presence of a hydroxyl group at the 4-position of the distal phenoxy ring introduces another layer of complexity to the molecule's interaction with the opioid receptor. This hydroxyl group restores a hydrogen bond-donating capability that was lost when the original 3-hydroxyl of the morphinan (B1239233) core was converted to an ether.

While direct research on substituent variations for 3-(4-Hydroxyphenoxy)-17-methylmorphinan is limited, general medicinal chemistry principles allow for predictions on how such changes might affect activity. Modifying the electronic properties of the phenoxy ring, for instance by adding electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methoxy, alkyl), would alter the pKa of the 4'-hydroxyl group and the charge distribution across the moiety. These changes could fine-tune potential hydrogen bonding or aromatic interactions within the receptor.

Furthermore, altering the size and position of substituents on the phenoxy ring would impact the steric fit of the ligand. Bulky substituents could introduce unfavorable steric clashes, thereby reducing binding affinity. Conversely, strategically placed smaller groups might exploit additional hydrophobic pockets within the receptor, potentially enhancing affinity or selectivity for a particular opioid receptor subtype (μ, δ, or κ).

Significance of the N17-Methyl Group in Receptor Binding and Activity

The substituent on the morphinan nitrogen at position 17 plays a profound and well-established role in defining the pharmacological character of the ligand, determining whether it acts as an agonist, a partial agonist, or an antagonist nih.govnih.gov. In this compound, the N17-methyl group is characteristic of opioid agonists, such as morphine and codeine painphysicianjournal.com. This small alkyl group is considered optimal for facilitating the conformational changes in the receptor that lead to signal transduction and agonist activity.

The protonated tertiary amine at N17 forms a critical ionic interaction with a conserved aspartate residue (Asp147 in the MOR) in the binding pocket of opioid receptors nih.govplos.org. The size and nature of the substituent attached to this nitrogen atom modulate how the ligand settles into the binding site and influences the subsequent conformational state of the receptor.

Varying the N17-substituent from a methyl group to larger moieties can dramatically alter the pharmacological profile from agonism to antagonism. This principle is a cornerstone of opioid SAR.

N17-Phenethyl: Replacing the N-methyl group with a larger, aromatic N-phenethyl substituent generally leads to a significant increase in μ-opioid receptor affinity and agonist potency nih.govresearchgate.net. Studies on morphine and oxymorphone derivatives show that the N-phenethyl analogues exhibit enhanced binding and are considerably more potent analgesics than their N-methyl counterparts nih.govresearchgate.net. This enhancement is attributed to the phenethyl group accessing an additional hydrophobic binding pocket within the receptor, leading to a stronger ligand-receptor interaction mdpi.comresearchgate.net.

N17-Cyclopropylmethyl and N17-Allyl: Substitution with small, unsaturated groups like cyclopropylmethyl or allyl typically transforms a morphinan agonist into a partial agonist or a full antagonist nih.govnih.gov. For example, N-allylnormorphine (nalorphine) was one of the first recognized opioid antagonists nih.govnih.gov. Similarly, N-cyclopropylmethyl derivatives are often potent antagonists, such as naltrexone nih.gov. These groups are thought to occupy a specific region of the binding pocket that induces or stabilizes an inactive conformation of the receptor, thereby blocking the actions of agonists.

| N17-Substituent | Typical Pharmacological Profile | Effect on μ-Opioid Receptor (MOR) Affinity | Example Compound |

|---|---|---|---|

| Methyl | Agonist | Baseline (High Affinity) | Morphine |

| Phenethyl | Potent Agonist | Increased Affinity | N-Phenethylnormorphine |

| Allyl | Partial Agonist / Antagonist | High Affinity | Nalorphine |

| Cyclopropylmethyl | Antagonist | High Affinity | Naltrexone |

Stereochemical Influences on Ligand-Receptor Interactions and Selectivity

Opioid receptors are highly stereoselective, meaning they preferentially bind ligands with a specific three-dimensional arrangement mdpi.com. The rigid, polycyclic structure of the morphinan core contains multiple chiral centers, and their absolute configuration is paramount for effective receptor binding and pharmacological activity.

For morphinans, the naturally occurring levorotatory (-) isomers are the ones that possess significant activity at opioid receptors mdpi.compainphysicianjournal.com. Their dextrorotatory (+) enantiomers, while chemically identical in terms of connectivity, have a mirror-image 3D structure that does not fit correctly into the chiral binding pocket of the opioid receptor. As a result, dextrorotatory morphinans like dextromethorphan have little to no affinity for opioid receptors and mediate their effects (e.g., cough suppression) through other mechanisms, such as NMDA receptor antagonism mdpi.com.

In clinically used opioid morphinans, the configuration that confers high affinity for the μ-opioid receptor is generally consistent with that of natural morphine. For morphinans of the levorphanol type (which lack the 4,5-epoxy bridge), the active configuration is typically (9R, 13R, 14R) mdpi.com. This arrangement projects the N17-containing ring in a specific orientation that allows the crucial amine to interact with Asp147 and the rest of the molecule to fit snugly within the binding site. Any inversion of these chiral centers results in a diastereomer with a profoundly different shape, leading to a dramatic loss of affinity and activity at opioid receptors.

| Stereoisomer | Typical Absolute Configuration | Activity at μ-Opioid Receptors | Example |

|---|---|---|---|

| Levorotatory (-) | Consistent with natural products (e.g., 9R, 13R, 14R) | Active (Agonist or Antagonist) | Levorphanol |

| Dextrorotatory (+) | Mirror image of the natural form (e.g., 9S, 13S, 14S) | Inactive or acts on other receptors (e.g., NMDA) | Dextrorphan |

Conformational Flexibility and Rigidity of the Morphinan Core

The morphinan skeleton, a rigid pentacyclic structure, is a cornerstone of opioid activity, providing the fundamental framework for interaction with opioid receptors. This core structure consists of a phenanthrene system fused with a piperidine ring, creating a T-shaped conformation that is crucial for receptor binding. The rigidity of this core properly orients the key pharmacophoric elements, such as the aromatic A-ring and the nitrogen atom at position 17, for effective engagement with the receptor's binding pocket.

Influence of Other Morphinan Skeleton Modifications on this compound Analogues

Modifications to the morphinan skeleton at various positions have been a cornerstone of opioid drug discovery, leading to compounds with a wide range of potencies and pharmacological profiles. Understanding these modifications provides a framework for predicting the properties of analogues of this compound.

The presence or absence of this bridge can dramatically alter the pharmacological profile of a morphinan. For instance, removal of the 4,5-epoxy bridge to create morphinans can lead to compounds with different receptor selectivity profiles. Research suggests that the 4,5-epoxy ring is a critical structure for interaction with accessory binding sites on the receptor. oup.com In the context of this compound, the presence of a 4,5-epoxy bridge would be expected to enhance its affinity for the μ-opioid receptor by contributing to the optimal conformation for receptor engagement. Conversely, an analogue lacking this bridge might exhibit a different receptor selectivity profile, potentially with altered affinity for delta or kappa opioid receptors.

Table 1: Anticipated Impact of 4,5-Epoxy Bridge on Analogues

| Structural Feature | Anticipated Effect on Activity | Rationale |

| Presence of 4,5-Epoxy Bridge | Higher μ-opioid receptor affinity | Contributes to the rigid, T-shaped conformation optimal for μ-receptor binding. |

| Absence of 4,5-Epoxy Bridge | Potentially altered receptor selectivity (δ/κ) | Increased conformational flexibility may allow for interactions with different receptor subtypes. |

The C6 and C14 positions of the morphinan skeleton are critical sites for modification that can profoundly impact a compound's potency, efficacy, and side-effect profile.

C14 Position: The introduction of a hydroxyl group at the C14 position, which is absent in morphine, is a key feature of potent analgesics like oxycodone and oxymorphone. This modification is known to generally increase μ-opioid receptor affinity and agonist activity. It is thought that the 14-hydroxyl group can form an additional hydrogen bond with the receptor, thereby strengthening the ligand-receptor interaction. For analogues of this compound, the addition of a 14-hydroxyl group would be predicted to significantly enhance its analgesic potency.

Furthermore, the addition of a two-carbon bridge between the C6 and C14 positions can dramatically increase potency by significantly distorting the C ring. wikipedia.org

Table 2: Predicted Effects of C6 and C14 Modifications on Analogues

| Modification | Anticipated Effect on Activity | Rationale |

| C6-Ketone | Increased Potency | Enhances binding affinity. |

| C6-Bulky Substituent | Potential for Antagonist Activity | Steric hindrance may prevent the conformational changes required for receptor activation. |

| C14-Hydroxyl | Increased Potency and Affinity | Forms an additional hydrogen bond with the opioid receptor. |

| C6-C14 Bridge | Dramatically Increased Potency | Significant conformational change of the C ring enhances receptor interaction. |

Computational and Molecular Modeling Studies of 3 4 Hydroxyphenoxy 17 Methylmorphinan

Ligand-Receptor Docking and Binding Mode Predictions

No specific ligand-receptor docking studies for 3-(4-Hydroxyphenoxy)-17-methylmorphinan have been published. Generally, such studies for other morphinans involve docking the ligand into the crystal structure of opioid receptors, like the mu-opioid receptor (µOR), to predict the binding orientation and key interactions. Common interactions for morphinan (B1239233) scaffolds include a crucial salt bridge between the protonated nitrogen of the ligand and a conserved aspartic acid residue (Asp147 in µOR), as well as hydrogen bonding and hydrophobic interactions within the binding pocket.

Molecular Dynamics Simulations of Morphinan-Receptor Complexes

There are no molecular dynamics (MD) simulation studies specifically focused on this compound available in the scientific literature. MD simulations are typically used to study the stability of the ligand-receptor complex over time, revealing the dynamics of the binding pose and the flexibility of both the ligand and the receptor. These simulations provide insights into the conformational changes that occur upon ligand binding and can help to refine the understanding of the binding mode.

Quantitative Structure-Activity Relationship (QSAR) Derivations

No Quantitative Structure-Activity Relationship (QSAR) studies that include this compound have been found. QSAR studies on other series of morphinan derivatives have been conducted to correlate the structural features of the molecules with their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds.

Pharmacophore Development and Virtual Screening Applications

Specific pharmacophore models based on this compound have not been developed or published. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. These models are then used in virtual screening to search large compound libraries for new molecules with the potential to be active at the target receptor.

In Silico Predictions of Selectivity and Allosteric Modulation

There are no published in silico studies predicting the receptor selectivity or potential for allosteric modulation of this compound. Computational methods are often employed to predict how a ligand might differentiate between various opioid receptor subtypes (mu, delta, and kappa) or to identify potential allosteric binding sites and the modulatory effects of a compound.

Preclinical Investigations of Molecular Mechanisms and Pharmacodynamics of 3 4 Hydroxyphenoxy 17 Methylmorphinan

In Vitro Cellular Mechanism of Action

In vitro studies provide a controlled environment to dissect the specific molecular interactions of 3-(4-Hydroxyphenoxy)-17-methylmorphinan at the cellular level. These experiments are foundational for understanding the compound's primary mechanism of action before moving into more complex biological systems.

Currently, there is a lack of specific published data detailing the direct effects of this compound on intracellular signaling cascades such as the cyclic adenosine (B11128) monophosphate (cAMP) and mitogen-activated protein kinase (MAPK) pathways. However, based on its morphinan (B1239233) structure, it is hypothesized to interact with G protein-coupled receptors (GPCRs). Activation of these receptors can modulate the activity of adenylyl cyclase, leading to changes in intracellular cAMP levels. For instance, activation of certain GPCRs can inhibit adenylyl cyclase, resulting in decreased cAMP production, which in turn affects downstream protein kinases like protein kinase A (PKA).

The MAPK signaling pathway, which includes key proteins like ERK, JNK, and p38, is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis nih.gov. The activation of this pathway by various stimuli can lead to the expression of pro-inflammatory mediators nih.gov. While direct evidence for this compound is unavailable, related compounds have been shown to influence MAPK signaling. For example, some flavonoids have been observed to increase the production of brain-derived neurotrophic factor (BDNF) through the activation of the MAPK-CREB pathway in neuronal cultures nih.gov. Further research is necessary to determine if this compound engages similar mechanisms.

Table 1: Investigated Intracellular Signaling Pathways

| Pathway | Key Mediators | Potential Effect of this compound (Hypothesized) |

|---|---|---|

| cAMP Pathway | Adenylyl Cyclase, cAMP, PKA | Modulation of cAMP levels |

Specific studies on the direct impact of this compound on neurotransmitter release and reuptake are not currently available in the scientific literature. However, the morphinan scaffold is a common feature of compounds that interact with the central nervous system, often influencing monoaminergic systems. It is plausible that this compound could modulate the synaptic concentrations of key neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine.

Compounds with similar core structures have been shown to affect neurotransmitter dynamics. For instance, some psychoactive substances can inhibit the reuptake of dopamine and serotonin at the synapse, leading to increased extracellular concentrations of these neurotransmitters nih.gov. The modulation of neurotransmitter release is a complex process that can be influenced by various receptors located on presynaptic terminals nih.gov. For example, the release of dopamine from striatal slices can be stimulated by certain conditions in a calcium-dependent manner nih.gov. Future research utilizing synaptic models, such as synaptosomes or cultured neurons, will be essential to elucidate the precise effects of this compound on these fundamental neurochemical processes.

In Vivo Mechanistic Studies in Animal Models

In vivo studies in animal models are crucial for understanding the integrated physiological and pharmacological effects of this compound in a whole organism. These studies build upon in vitro findings to explore the compound's behavior in a complex biological context.

There is currently no published data specifically detailing the receptor occupancy and neural tissue distribution of this compound. Receptor occupancy studies are vital for correlating the dose of a compound with its engagement of a specific molecular target in the brain. The unbound brain concentration (Cu,brain) is often considered a better predictor of receptor occupancy than total brain concentration or plasma concentrations nih.gov.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its central nervous system (CNS) activity. The physicochemical properties of a molecule, such as its lipophilicity and molecular weight, play a significant role in its ability to penetrate the BBB nih.gov. For morphinan-based compounds, distribution to neural tissues is a key factor in their pharmacological profile. Techniques such as positron emission tomography (PET) with radiolabeled ligands are often used to determine receptor occupancy and distribution in vivo.

Specific investigations into the neuropharmacological effects of this compound on distinct brain circuits and structures have not been reported. However, based on its chemical class, it is anticipated to have modulatory effects on circuits rich in monoamine neurotransmitters. Key brain regions that could be affected include the prefrontal cortex, hippocampus, and striatum, which are integral to mood, cognition, and motor control.

For example, studies on other centrally acting agents have shown that they can alter neuronal firing rates in the medial prefrontal cortex, often through interactions with the serotonergic system nih.gov. The hippocampus is another critical area, as alterations in neurogenesis and neurotransmitter levels in this region can have profound effects on learning and memory nih.govnih.gov. Future electrophysiological and neuroimaging studies in animal models would be necessary to map the specific effects of this compound on neural activity within these and other brain circuits.

Differentiating between the peripheral and central mechanisms of a compound is crucial, particularly when CNS side effects are a concern. Several strategies have been developed to limit the ability of morphinan-based compounds to cross the blood-brain barrier (BBB) mdpi.com. One common approach is to increase the hydrophilicity of the molecule. For example, the addition of ionizable functional groups, such as amino acid residues, can significantly decrease a molecule's ability to penetrate the CNS mdpi.com.

Another strategy involves designing compounds that are substrates for efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) nih.gov. These transporters actively pump substrates out of the brain and back into the bloodstream, thereby limiting CNS exposure nih.gov. Quaternization of the morphinan nitrogen is another chemical modification that has been used to restrict CNS penetration by creating a permanently charged molecule mdpi.com.

Table 2: Strategies to Limit CNS Penetration of Morphinan Derivatives

| Strategy | Mechanism | Example of Chemical Modification |

|---|---|---|

| Increased Hydrophilicity | Reduces passive diffusion across the BBB | Addition of amino acid or sulfate groups mdpi.com |

| Efflux Transporter Substrate | Actively removes the compound from the brain | Designing molecules recognized by P-gp or BCRP nih.gov |

These strategies could potentially be applied to this compound to develop peripherally restricted analogues if desired. In vivo studies comparing the effects of systemic versus intracerebroventricular administration can also help to distinguish between peripheral and central sites of action mdpi.com.

Metabolic and Pharmacokinetic Profiling in Vitro and Preclinical Models of 3 4 Hydroxyphenoxy 17 Methylmorphinan

In Vitro Metabolic Stability Assays (e.g., Liver Microsomes, Hepatocytes)

No specific in vitro metabolic stability data for 3-(4-Hydroxyphenoxy)-17-methylmorphinan are publicly available. However, studies on other morphinan (B1239233) compounds are typically conducted using liver microsomes and hepatocytes from various species (e.g., human, rat, mouse) to predict their metabolic clearance in the liver. These assays would quantify the rate at which the parent compound is metabolized over time. For morphinan-type analgesics, metabolic stability can vary significantly based on their specific structural features.

Identification and Characterization of Metabolites

Specific metabolites of this compound have not been identified in published literature. Based on the metabolism of similar morphinans, several metabolic transformations can be anticipated google.commdpi.com:

N-demethylation: The removal of the methyl group from the nitrogen at position 17 is a common metabolic pathway for N-methylmorphinan compounds, leading to the formation of the corresponding secondary amine, 3-(4-Hydroxyphenoxy)-normorphinan.

O-dealkylation: The ether linkage at the 3-position is a potential site for metabolism. Cleavage of the 4-hydroxyphenyl group would result in the formation of 3-hydroxy-17-methylmorphinan.

Hydroxylation: Aromatic hydroxylation could occur on the phenoxy group or other positions of the morphinan skeleton.

Conjugation: The phenolic hydroxyl group on the 4-hydroxyphenoxy moiety and any newly formed hydroxyl groups are susceptible to conjugation reactions, primarily glucuronidation and sulfation.

Enzymatic Pathways Involved in Biotransformation (e.g., Cytochrome P450s, Glucuronidation)

The biotransformation of morphinan alkaloids is typically mediated by a range of enzymes.

Cytochrome P450 (CYP) Isoforms: N-demethylation of morphinans is primarily catalyzed by cytochrome P450 enzymes mdpi.com. The specific isoforms involved can vary but often include CYP3A4, CYP2C9, and CYP2D6. O-dealkylation reactions are also frequently mediated by CYP enzymes.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): Glucuronidation is a major metabolic pathway for morphinans with hydroxyl groups. The phenolic hydroxyl group of the parent compound, as well as any hydroxylated metabolites, would likely be conjugated with glucuronic acid by UGT enzymes. For morphine, both the 3- and 6-hydroxyl groups are sites of glucuronidation mdpi.com.

Preclinical Pharmacokinetic Studies Relevant to Drug Disposition and Target Engagement

No preclinical pharmacokinetic data for this compound have been reported in the available literature. Such studies in animal models (e.g., rodents, non-human primates) would be essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters that would be determined include bioavailability, plasma clearance, volume of distribution, and half-life. This information is crucial for correlating plasma concentrations with pharmacological effects at the target receptors.

Influence of Metabolism on Active Species or Inactive Metabolite Formation

The metabolism of this compound would likely have a significant impact on its pharmacological activity.

Formation of Active Metabolites: If O-dealkylation occurs to form 3-hydroxy-17-methylmorphinan, this metabolite may possess significant opioid receptor activity. The free phenolic hydroxyl group at the 3-position is a critical pharmacophore for mu-opioid receptor binding and analgesic activity in many morphinan series mdpi.com.

Formation of Inactive Metabolites: N-demethylation often results in metabolites with altered receptor binding profiles or reduced activity compared to the parent compound. Glucuronidated and sulfated metabolites are typically more water-soluble and are readily excreted, and are often pharmacologically inactive, although exceptions exist (e.g., morphine-6-glucuronide).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Hydroxyphenoxy)-17-methylmorphinan, and how can reaction efficiency be optimized?

- Methodology : Utilize alkylation reactions with sodium hydride (NaH) and alkyl bromides (e.g., 3-phenylpropyl bromide) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates through recrystallization using ether/petroleum ether mixtures. Optimize yields by controlling stoichiometry, reaction temperature (e.g., 60°C for oxime formation), and pH adjustments during hydrolysis steps .

Q. How should researchers safely handle this compound in laboratory settings?

- Guidelines : Implement closed-system handling and local exhaust ventilation to minimize inhalation risks. Use NIOSH-approved respirators for prolonged exposure and nitrile gloves impermeable to organic solvents. Install emergency safety showers and eye-wash stations. Avoid skin contact by wearing protective clothing and goggles compliant with OSHA HCS standards .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Analytical Approach : Employ H NMR to verify substituent positions (e.g., 3-(4-hydroxyphenoxy) and 17-methyl groups) and mass spectrometry (MS) for molecular weight validation (e.g., expected at m/z 363.49). Compare spectral data with structurally analogous morphinans, such as 3-methoxy-17-methyl-4-phenoxymorphinan, to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological data for this compound across different assays?

- Troubleshooting : Validate receptor binding assays using control ligands (e.g., CGP12177A for β-adrenergic receptors or L742791 for opioid receptors). Replicate studies under standardized conditions (pH, temperature, and solvent systems) to isolate variables. Cross-validate results with orthogonal methods, such as calcium flux assays or radioligand displacement studies .

Q. What strategies are effective for impurity profiling of this compound during synthesis?

- Analytical Strategy : Use reverse-phase HPLC with pharmacopeial reference standards (e.g., EP Impurities A and B) to identify byproducts like 4-chlorobenzoyl derivatives. Quantify impurities via relative retention times (RRT) and UV detection at 254 nm. Ensure method validation per ICH Q2(R1) guidelines, including specificity and limit of detection (LOD) assessments .

Q. How to design in vitro studies to assess the bioactivity of this compound against cancer cell lines?

- Experimental Design : Screen against panels of cancer cell lines (e.g., MCF-7, A549, U373) cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Determine IC values via MTT assays, using 72-hour exposure periods. Include positive controls (e.g., doxorubicin) and validate results with clonogenic survival assays. Source cell lines from accredited repositories (ECACC, ATCC) to ensure authenticity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.